

Application Note: Advanced Solvent Engineering with 1-Butanamine, N-propyl-

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Compound of Interest

Compound Name: 1-Butanamine, N-propyl-

CAS No.: 20193-21-9

Cat. No.: B1293817

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-Propyl-1-butanamine as a Tunable Reaction Medium and Switchable Solvent CAS Registry Number: 20193-21-9 (Note: Distinct from

-ethylpropylamine)

Executive Summary

In the landscape of process chemistry, **1-Butanamine, N-propyl-** (herein referred to as NPBA) occupies a critical niche between highly volatile secondary amines (e.g., diethylamine) and sterically hindered, high-boiling analogues (e.g., dibutylamine).

While traditionally categorized as a chemical intermediate, NPBA is increasingly valued as a Reactive Solvent and a Switchable Hydrophilicity Solvent (SHS). Its boiling point (~134°C) allows for high-temperature kinetic control without the pressure requirements of lower-molecular-weight amines, while its asymmetric alkyl chain structure disrupts crystalline packing, making it an ideal candidate for reversible ionic liquid systems in

capture and product separation workflows.

This guide details the physicochemical profile of NPBA and provides validated protocols for its use as a dual-function reagent/solvent in pharmaceutical synthesis and green separation processes.

Physicochemical Profile & Solvent Parameters[1][2]

To effectively utilize NPBA, researchers must understand its thermodynamic boundaries. Unlike inert solvents (DCM, Toluene), NPBA is a nucleophilic base.

Table 1: Critical Solvent Properties of NPBA

Property	Value	Relevance to Process
Molecular Formula		Secondary amine functionality. [1][2]
Molecular Weight	115.22 g/mol	Moderate volatility; easy removal via vacuum distillation.
Boiling Point	134°C (at 760 mmHg)	Enables reactions requiring without autoclaves.
Density	0.75 g/cm ³ (20°C)	Phase separates easily from aqueous layers (floats).
Flash Point	~31°C (Closed Cup)	Flammable. Requires grounding and inert atmosphere.
pKa (Conjugate Acid)	~10.8 (Estimated)	Strong base; effective acid scavenger.
Solubility Parameter		Compatible with mid-polarity organics (THF, Acetates).

Application 1: NPBA as a Switchable Hydrophilicity Solvent (SHS)

One of the most advanced applications of NPBA is its use as a "smart" solvent that changes its polarity upon exposure to

. This property allows for the extraction of hydrophobic products followed by the precipitation of the product by "switching" the solvent to an ionic liquid form.

Mechanism[4][5]

- Native State: NPBA is a hydrophobic liquid, miscible with organic oils but immiscible with water.
- Switched State: Upon bubbling

, NPBA reacts to form a carbamate salt (ionic liquid), becoming hydrophilic and miscible with water.
- Reversal: Heating or bubbling

removes

, reverting NPBA to its hydrophobic state.

Protocol: -Triggered Product Isolation

Objective: Isolate a non-polar pharmaceutical intermediate from a crude reaction mixture without distillation.

Reagents:

- Crude reaction mixture (containing hydrophobic product).
- NPBA (Solvent).
- Carbon Dioxide (gas).
- Nitrogen (gas).

Step-by-Step Methodology:

- Dissolution: Dissolve the crude mixture in NPBA (Ratio 1:5 w/v). The hydrophobic product should fully dissolve.
- Aqueous Wash: Add water (equal volume) to the vessel.
 - Observation: Two phases form. The product is in the top NPBA layer; water-soluble impurities are in the bottom aqueous layer.

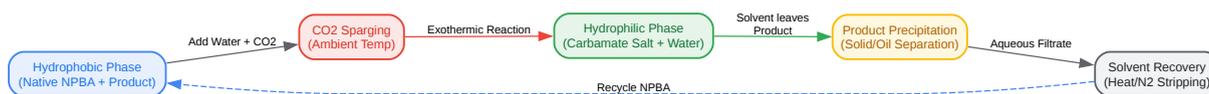
- Phase Separation: Drain the aqueous layer containing salts/impurities.
- The "Switch":
 - Add a fresh volume of water to the NPBA/Product layer.
 - Sparge

gas through the mixture at 1 atm for 30–60 minutes at 25°C.
 - Reaction:

.
 - Result: The NPBA converts to its carbamate salt and migrates into the water phase.
- Precipitation: As the solvent "leaves" the organic phase to enter the water phase, the hydrophobic product precipitates out (or forms an oil layer) as it is no longer soluble in the aqueous carbamate solution.
- Filtration/Collection: Filter the solid product or decant the oil.
- Solvent Recovery:
 - Take the aqueous carbamate solution.
 - Heat to 60–80°C and sparge with

.
 - is released, and NPBA separates back out as a hydrophobic layer, ready for reuse.

Visualization: SHS Cycle



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Figure 1: The reversible cycle of NPBA acting as a Switchable Hydrophilicity Solvent for product isolation.

Application 2: High-Temperature Nucleophilic Substitution

NPBA acts as a "Reactive Solvent" in the synthesis of tertiary amines, particularly for local anesthetic precursors where a propyl-butylamine moiety is required. Using NPBA in excess avoids the formation of quaternary ammonium salts and eliminates the need for auxiliary bases (like TEA or DIPEA).

Protocol: Synthesis of -Propyl- -butyl-benzylamine derivatives

Objective: Alkylation of benzyl chloride using NPBA as both nucleophile and solvent.

Reagents:

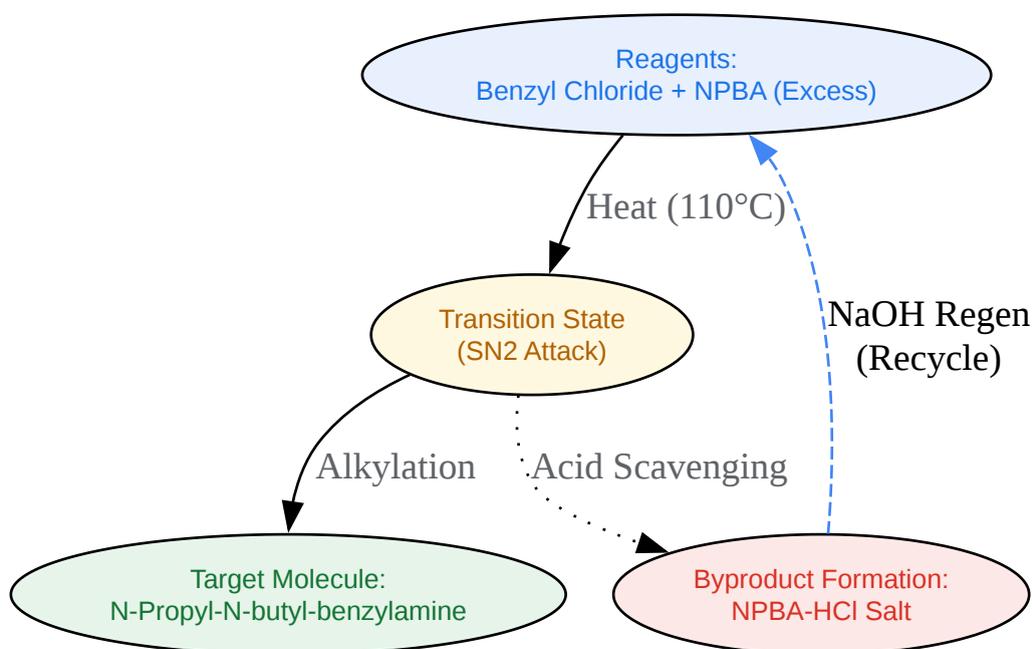
- Benzyl Chloride (1.0 equiv).
- NPBA (4.0 equiv) – Acts as reactant, solvent, and acid scavenger.
- Toluene (Optional co-solvent, if reflux temp needs adjustment).

Step-by-Step Methodology:

- Setup: Equip a 3-neck round bottom flask with a reflux condenser, nitrogen inlet, and temperature probe.
- Charging: Charge NPBA (4.0 equiv) into the flask.
- Addition: Heat NPBA to 60°C. Add Benzyl Chloride (1.0 equiv) dropwise over 30 minutes.
 - Note: The reaction is exothermic. Control addition rate to maintain temp <80°C.

- Reflux: Once addition is complete, raise temperature to 110–120°C (mild reflux of NPBA). Stir for 4–6 hours.
 - Mechanism:[3][4][5] The first equivalent of NPBA alkylates. The second equivalent captures the HCl generated, forming salt.
- Workup:
 - Cool reaction to 25°C.
 - Add 10% NaOH solution (2.0 equiv) to liberate the NPBA from its hydrochloride salt.
 - Stir vigorously for 15 minutes.
- Separation: Separation of layers. The organic layer contains the Product + Excess NPBA.
- Distillation:
 - Distill off excess NPBA under reduced pressure (approx. 40 mmHg at 50°C).
 - Result: Recovered NPBA can be dried and reused. The residue is the pure tertiary amine product.

Visualization: Reaction Pathway



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Figure 2: Reaction pathway demonstrating the dual role of NPBA as reactant and acid scavenger.

Safety & Handling (E-E-A-T)

Hazard Identification (GHS):

- H226: Flammable liquid and vapor.[4][6][7][8]
- H314: Causes severe skin burns and eye damage.[4][6][7][9]
- H302: Harmful if swallowed.[3][9]

Operational Safety Controls:

- Ventilation: All operations involving NPBA must be performed in a certified chemical fume hood. The amine odor is distinct (fishy) and serves as a warning property, but olfactory fatigue can occur.
- Incompatibility: Avoid contact with strong oxidizers (creates fire hazard) and nitrosating agents (e.g., sodium nitrite), as secondary amines can form carcinogenic nitrosamines (

-nitroso-

-propylbutylamine).

- Spill Management: Do not use water initially. Absorb with sand or vermiculite. Neutralize with dilute acetic acid before disposal.

References & Authority

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Disclaimer: This application note is for research and development purposes only. Users must perform their own risk assessment before scaling up these protocols.

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